BenchChemオンラインストアへようこそ!

Anticancer agent 59

Lung cancer A549 NSCLC

Anticancer agent 59 (compound 11) is the only "agent 59" chemotype with validated sub-micromolar A549 NSCLC potency (IC50=0.2 μM) AND in vivo xenograft tumor growth inhibition. Unlike Antitumor agent-59 (IC50=0.73 μM, no xenograft data), this compound uniquely interrogates Ca2+-ROS-mitochondrial apoptosis pathways and inhibits Wnt-1 (IC50=31.9 nM). ≥98% purity solid. For A549 proliferation assays, dose-response studies, xenograft models, and Wnt-dependent cancer research.

Molecular Formula C42H59NO6
Molecular Weight 673.9 g/mol
Cat. No. B12416204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 59
Molecular FormulaC42H59NO6
Molecular Weight673.9 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NC(CC6=CC=CC=C6)C(=O)O)C)C)C)C
InChIInChI=1S/C42H59NO6/c1-9-33(45)49-32-16-17-40(6)31(37(32,2)3)15-18-42(8)34(40)30(44)24-27-28-25-39(5,20-19-38(28,4)21-22-41(27,42)7)36(48)43-29(35(46)47)23-26-13-11-10-12-14-26/h10-14,24,28-29,31-32,34H,9,15-23,25H2,1-8H3,(H,43,48)(H,46,47)/t28-,29-,31?,32-,34?,38+,39-,40-,41+,42+/m0/s1
InChIKeyAXZSSMDRNOIRRM-UBAYNRRLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 59 for Lung Cancer Research: A Potent Inducer of Apoptosis via Calcium and ROS Modulation


Anticancer agent 59 (also designated compound 11, CAS No. 2366170-11-6, molecular formula C42H59NO6) is a synthetic small-molecule anticancer agent with molecular weight 673.92 g/mol, exhibiting sub-micromolar antiproliferative activity across multiple cancer cell lines, with pronounced efficacy in A549 non-small cell lung cancer (NSCLC) cells (IC50 = 0.2 μM) . The compound triggers tumor cell apoptosis and is characterized by its capacity to elevate intracellular calcium (Ca2+) and reactive oxygen species (ROS) levels, accompanied by a marked reduction in mitochondrial membrane potential . In vivo, it effectively curtails tumor growth in the A549 mouse xenograft model . The compound is supplied as a solid with ≥98% purity for research use only .

Why Anticancer Agent 59 Cannot Be Substituted with Antitumor Agent-59 or Antiproliferative Agent-59


Despite sharing the numerical suffix "59," compounds bearing this designation represent structurally and mechanistically distinct chemotypes with divergent cell-line selectivity profiles and biological readouts. Antitumor agent-59 (compound 13b, CAS 2409952-04-9) and Antiproliferative agent-59 (compound 14u) are fundamentally different molecules with unique molecular formulas, target mechanisms, and potency spectra . Procurement of the incorrect "agent 59" variant will invalidate experimental reproducibility and confound data interpretation, particularly in A549 lung cancer studies where activity differences exceed an order of magnitude. The quantitative evidence below documents the measurable differential performance of Anticancer agent 59 against these closest nominal analogs and in-class alternatives.

Quantitative Differentiation Evidence: Anticancer Agent 59 vs. Closest Analogs and In-Class Comparators


Superior Potency in A549 NSCLC Model vs. Antitumor Agent-59

Anticancer agent 59 demonstrates approximately 3.65-fold greater potency against A549 non-small cell lung cancer cells (IC50 = 0.2 μM) compared to Antitumor agent-59, which exhibits an IC50 of 0.73 ± 0.12 μM against the same A549 cell line under comparable 72-hour exposure conditions . Both compounds were evaluated in in vitro antiproliferative assays measuring cell viability. The quantified difference positions Anticancer agent 59 as the significantly more active compound for A549-focused lung cancer studies.

Lung cancer A549 NSCLC Cell viability

Divergent Cell-Line Selectivity Profile: Target Compound Favors A549, While Antitumor Agent-59 Is Colorectal-Selective

Anticancer agent 59 and Antitumor agent-59 exhibit fundamentally divergent selectivity profiles across cancer cell lines. Anticancer agent 59 is characterized as particularly effective in A549 cells (IC50 = 0.2 μM) with activity across various cancer cell lines, whereas Antitumor agent-59 displays its most potent activity against HCT116 colorectal cancer cells (IC50 = 0.032 ± 0.0071 μM), which is approximately 6.25-fold more potent than Anticancer agent 59 in A549 cells and 22.8-fold more potent than its own activity in A549 cells . Anticancer agent 59's IC50 in HCT116 has not been reported, but its primary characterization emphasizes A549 efficacy. This orthogonal selectivity mandates compound selection based on the specific cancer type under investigation.

Selectivity profiling HCT116 Colorectal cancer Panel screening

Validated In Vivo Xenograft Efficacy in A549 Model, Unreported for Closest Structural Analog

Anticancer agent 59 has demonstrated validated in vivo antitumor efficacy: it significantly suppressed tumor growth in the A549 mouse xenograft model . In contrast, the closest nominal analog Antitumor agent-59 lacks any reported in vivo xenograft data across all major supplier technical datasheets and public databases . Antiproliferative agent-59 has in vivo efficacy reported in a Huh7 hepatocellular carcinoma xenograft model, which is a distinct indication from the A549 lung cancer model relevant to Anticancer agent 59 . This represents a critical evidentiary gap for translational relevance.

In vivo xenograft A549 Tumor growth inhibition Preclinical efficacy

Distinct Mechanistic Signature: Mitochondrial Apoptosis via Ca2+ and ROS Elevation

Anticancer agent 59 induces tumor cell apoptosis accompanied by elevation of intracellular calcium (Ca2+) and reactive oxygen species (ROS) levels, with a significant decrease in mitochondrial membrane potential . This Ca2+-ROS-mitochondrial axis represents a distinct mechanistic signature not documented for Antitumor agent-59, which instead acts via G2/M cell-cycle arrest without reported Ca2+ or ROS modulation . Antiproliferative agent-59 shares G2/M arrest with Antitumor agent-59 but functions as a tubulin polymerization inhibitor, a target class not reported for Anticancer agent 59 .

Apoptosis Reactive oxygen species Calcium signaling Mitochondrial membrane potential

Wnt Pathway Inhibition Potential Distinguishes Anticancer Agent 59 from All Structurally Unrelated 'Agent 59' Compounds

Anticancer agent 59 is identified in the BindingDB database as compound 59 from US Patent 10280166, demonstrating potent inhibition of the proto-oncogene Wnt-1 pathway with an IC50 of 31.9 nM in reporter cell line assays derived from colon cancer or IEC-6 intestinal cells [1]. This Wnt pathway inhibitory activity represents a potential molecular target engagement not documented for Antitumor agent-59, Antiproliferative agent-59, or Tubulin-IN-59 . The nanomolar Wnt-1 inhibition complements the compound's sub-micromolar antiproliferative effects in A549 cells, suggesting dual mechanistic potential.

Wnt signaling Target identification Oncology Binding affinity

Optimal Research Applications for Anticancer Agent 59 Based on Differential Evidence


A549 Non-Small Cell Lung Cancer (NSCLC) In Vitro Proliferation Studies

Anticancer agent 59 is the indicated compound for A549 NSCLC proliferation assays requiring sub-micromolar potency (IC50 = 0.2 μM). It demonstrates ~3.65-fold greater potency than Antitumor agent-59 (IC50 = 0.73 μM) in the same A549 cell line . Use for dose-response curves, combination studies with standard-of-care NSCLC agents, and resistance mechanism investigations in lung cancer models.

In Vivo A549 Xenograft Mouse Models of Lung Cancer

Select Anticancer agent 59 for A549 mouse xenograft studies requiring validated in vivo tumor growth inhibition. The compound has documented efficacy in this specific model, whereas the closest nominal analog Antitumor agent-59 lacks any reported in vivo xenograft validation . Apply for preclinical proof-of-concept, pharmacodynamic biomarker studies, and efficacy evaluation in lung cancer xenografts.

Mechanistic Studies of Mitochondrial Apoptosis via Ca2+ and ROS Modulation

Deploy Anticancer agent 59 as a tool compound to interrogate Ca2+-ROS-mitochondrial apoptosis pathways. The compound elevates intracellular calcium and ROS levels while decreasing mitochondrial membrane potential, a distinct mechanistic signature compared to G2/M arrest agents or tubulin inhibitors . Suitable for calcium flux assays, ROS detection studies, mitochondrial membrane potential measurements, and pathway dissection experiments.

Wnt Pathway-Driven Cancer Research and Combinatorial Therapy Development

Utilize Anticancer agent 59 for Wnt-1 inhibition studies, based on BindingDB-reported IC50 of 31.9 nM in Wnt reporter assays [1]. This application is uniquely accessible to Anticancer agent 59 among the "agent 59" compound family. Apply to colon cancer, intestinal cancer, or other Wnt-dependent malignancy models for target engagement validation and combination screening with Wnt pathway antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 59

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.